

O-1918: An In-Depth Technical Guide to its Biological Targets and Pathways

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For Researchers, Scientists, and Drug Development Professionals

Introduction

O-1918 is a synthetic, non-psychotropic analog of cannabidiol that has emerged as a valuable pharmacological tool for investigating novel cannabinoid signaling pathways. Unlike classical cannabinoids that primarily target the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, O-1918 exhibits a distinct pharmacological profile, primarily interacting with the orphan G protein-coupled receptors GPR18 and GPR55.[1][2][3] This guide provides a comprehensive overview of the known biological targets of O-1918, its effects on associated signaling pathways, and detailed methodologies for key experimental assays.

Core Biological Targets of O-1918

The primary biological targets of O-1918 that have been identified and characterized are the G protein-coupled receptors GPR18 and GPR55, and the large-conductance calcium-activated potassium (BKCa) channels.[1][3]

GPR18: The Putative "Abnormal Cannabidiol" Receptor

GPR18 is an orphan GPCR that has been proposed as the "abnormal cannabidiol (abn-CBD) receptor."[4] O-1918 is widely recognized as a selective antagonist of GPR18.[5][6] However, its pharmacological activity at this receptor can be complex, with some studies reporting biased



agonism, where it can act as an agonist in certain signaling pathways (e.g., calcium mobilization and ERK1/2 phosphorylation) while antagonizing others (e.g., cell migration).[1][7]

GPR55: An Atypical Cannabinoid Receptor

GPR55 is another orphan GPCR that is activated by certain cannabinoids and lysophospholipids. O-1918 is considered a putative antagonist of GPR55.[8][9] The antagonistic effects of O-1918 at GPR55 have been observed in various functional assays, although its potency can vary depending on the experimental context.

BKCa Channels: A Non-GPCR Target

In addition to its activity at GPCRs, O-1918 has been shown to be a potent inhibitor of large-conductance calcium-activated potassium (BKCa) channels.[1][10] This interaction represents a distinct mechanism of action that is independent of G protein-coupled signaling.

Quantitative Data on O-1918 Activity

A significant challenge in the field is the limited availability of precise quantitative data, such as binding affinities (Ki) and functional potencies (IC50/EC50), for O-1918 at its primary targets. The following tables summarize the available quantitative and qualitative data.



Target	Species	Assay Type	Ligand	Activity	Value	Referenc e
GPR18	Human	Cell Migration	N- arachidono yl glycine (NAGly)	Antagonis m by O- 1918	1 μM (concentrat ion used to observe attenuation)	[4]
Human	Vasorelaxa tion	PSB-MZ- 1415, NAGly	Antagonis m by O- 1918	Rightward shift of CRC (no pA2/IC50)	[11]	
Human	Calcium Mobilizatio n, ERK1/2 Phosphoryl ation	O-1918	Agonism	Concentrati on- dependent increase (no EC50)	[7]	
Human	β-arrestin Recruitmen t	O-1918	No activity	-	[7]	_
GPR55	Rat	Vasorelaxa tion	Lysophosp hatidylinosi tol (LPI)	Potentiatio n by O- 1918	10 μM (concentrat ion used to observe enhancem ent)	[12]
Human	β-arrestin Redistributi on	Various cannabinoi ds	No effect by O-1918	-		
BKCa Channel	Not Specified	Electrophy siology	O-1918	Inhibition	Potent inhibitor (no IC50 reported)	[1][10]



Signaling Pathways Modulated by O-1918

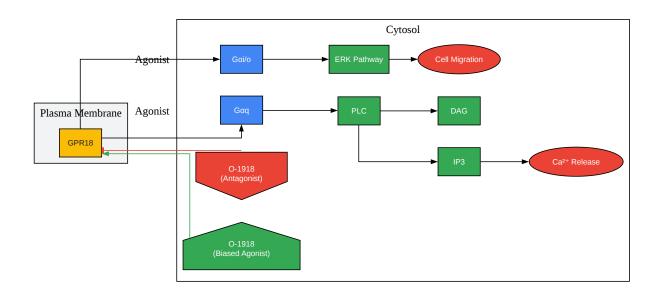
O-1918, through its interaction with GPR18 and GPR55, modulates several key intracellular signaling cascades.

GPR18 Signaling

Activation of GPR18 is primarily coupled to $G\alpha i/o$ and $G\alpha q$ G-proteins.[7][13][14] This leads to downstream signaling events including:

- Calcium Mobilization: Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores.[7][13]
- MAPK/ERK Pathway: Gαi/o activation can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) cascade.[7]
- Cell Migration: GPR18 activation by agonists like NAGly promotes cell migration, an effect that is antagonized by O-1918.[4]





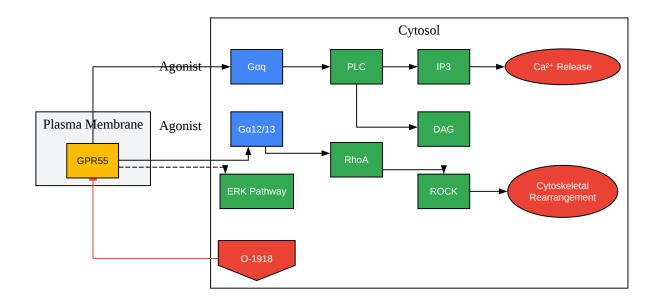
GPR18 Signaling Pathways

GPR55 Signaling

GPR55 couples to G α q and G α 12/13 G-proteins, initiating a distinct set of signaling events:

- RhoA/ROCK Pathway: Gα12/13 activation leads to the stimulation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is involved in cytoskeleton rearrangement.[1][11]
- PLC and Calcium Mobilization: Similar to GPR18, Gαq activation by GPR55 stimulates PLC-mediated increases in intracellular calcium.[1]
- ERK Pathway: GPR55 activation also leads to the phosphorylation of ERK1/2.[8]





GPR55 Signaling Pathways

Experimental Protocols

Detailed, step-by-step protocols for assays used to characterize O-1918 are often proprietary or vary between laboratories. However, the following sections outline the general principles and common methodologies for key functional assays.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay measures the recruitment of β -arrestin to an activated GPCR, a key step in receptor desensitization and signaling.

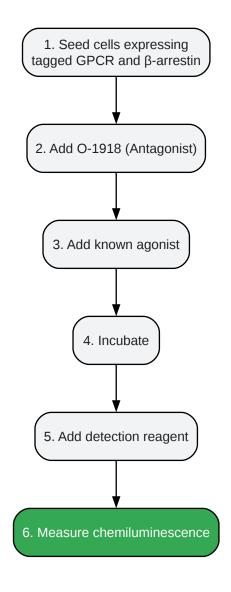
Principle: The assay utilizes enzyme fragment complementation. The GPCR of interest (e.g., GPR18) is tagged with a small enzyme fragment (ProLinkTM), and β -arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced GPCR activation and subsequent β -arrestin recruitment, the two enzyme fragments come into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.



General Protocol:

- Cell Plating: Seed CHO-K1 or HEK293 cells stably co-expressing the tagged GPCR and βarrestin into a 384-well plate and incubate overnight.[12]
- Compound Addition (Antagonist Mode): Add O-1918 at various concentrations to the cells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
- Agonist Stimulation: Add a known agonist for the receptor (e.g., Δ^9 -THC for GPR18) at a concentration that elicits a submaximal response (e.g., EC80).
- Incubation: Incubate the plate for 90 minutes at 37°C.[7]
- Detection: Add the detection reagent containing the chemiluminescent substrate.
- Signal Measurement: After a 60-minute incubation at room temperature, measure the chemiluminescent signal using a plate reader.[15]





β-Arrestin Recruitment Assay Workflow

ERK1/2 Phosphorylation Assay (e.g., AlphaScreen® SureFire®)

This assay quantifies the phosphorylation of ERK1/2, a downstream indicator of GPCR activation.

Principle: This is a bead-based immunoassay. Cell lysates are incubated with two types of beads: donor beads coated with an antibody against a total protein and acceptor beads coated with an antibody against the phosphorylated form of the protein. In the presence of the phosphorylated target protein, the beads are brought into close proximity. Laser excitation of





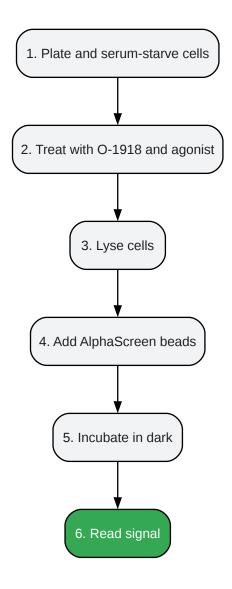


the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, triggering a chemiluminescent signal.

General Protocol:

- Cell Culture and Starvation: Plate cells (e.g., HEK293) in a 96-well plate and serum-starve for 48 hours to reduce basal ERK phosphorylation.
- Compound Treatment: Treat cells with O-1918 (for antagonist studies) followed by a known agonist (e.g., LPI for GPR55).
- Cell Lysis: Lyse the cells to release the intracellular proteins.
- Assay Reaction: Add the AlphaScreen® SureFire® reaction mix containing the donor and acceptor beads to the cell lysate.
- Incubation: Incubate in the dark at room temperature.
- Signal Detection: Read the plate on an EnSpire® or similar plate reader capable of AlphaScreen® detection.





ERK1/2 Phosphorylation Assay Workflow

Conclusion

O-1918 is a critical pharmacological tool for elucidating the roles of GPR18 and GPR55 in health and disease. Its antagonist activity at these receptors, coupled with its inhibitory effects on BKCa channels, provides multiple avenues for modulating cellular signaling. While the existing literature clearly establishes its primary biological targets and downstream pathways, a notable gap remains in the availability of robust quantitative data on its potency. Further research is warranted to precisely determine the binding affinities and functional IC50/EC50 values of O-1918 at GPR18, GPR55, and BKCa channels. Such data will be invaluable for the design of future experiments and the development of more selective and potent modulators of



these important, non-classical cannabinoid targets. The complex, sometimes contradictory, pharmacological profile of O-1918, including observations of biased agonism, underscores the need for careful experimental design and interpretation when using this compound to probe the intricacies of GPCR signaling.

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